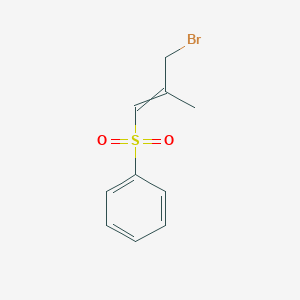![molecular formula C15H20ClN3O B14210967 2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- CAS No. 831170-35-5](/img/structure/B14210967.png)
2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- is a complex organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This particular compound is characterized by the presence of a pyrrolidinone ring substituted with a 3-chlorophenyl group attached to a piperazine ring, which is further substituted with a methyl group. The compound is of significant interest in medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by the cyclization of gamma-butyrolactone with ammonia or primary amines under high temperature and pressure conditions.
Substitution with Piperazine: The piperazine ring is introduced through a nucleophilic substitution reaction.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group is introduced via a coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of the 3-chlorophenyl group reacts with the piperazine-substituted pyrrolidinone in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts and high-throughput screening methods are common to optimize reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydride or potassium carbonate as bases, with the nucleophile in a polar aprotic solvent like dimethylformamide.
Major Products
Oxidation: N-oxides of the pyrrolidinone ring.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
作用機序
The mechanism of action of 2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with neurotransmitter receptors, such as serotonin and dopamine receptors, which are involved in mood regulation and cognitive functions.
Pathways Involved: It modulates the signaling pathways associated with neurotransmitter release and uptake, leading to enhanced synaptic plasticity and neuroprotection.
類似化合物との比較
Similar Compounds
2-Pyrrolidone: A simpler analog without the piperazine and chlorophenyl substitutions.
N-Methylpyrrolidone: Similar structure but lacks the piperazine and chlorophenyl groups.
Piperazine Derivatives: Compounds like 1-methylpiperazine, which share the piperazine core but differ in other substituents.
Uniqueness
2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. The presence of the 3-chlorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring contributes to its overall stability and bioavailability .
特性
CAS番号 |
831170-35-5 |
|---|---|
分子式 |
C15H20ClN3O |
分子量 |
293.79 g/mol |
IUPAC名 |
5-[4-(3-chlorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20ClN3O/c1-17-14(5-6-15(17)20)19-9-7-18(8-10-19)13-4-2-3-12(16)11-13/h2-4,11,14H,5-10H2,1H3 |
InChIキー |
BQGGQMJOOCSUQY-UHFFFAOYSA-N |
正規SMILES |
CN1C(CCC1=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



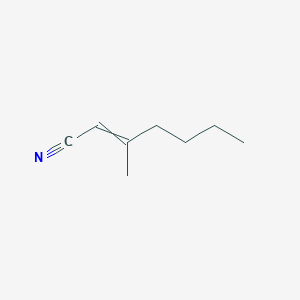

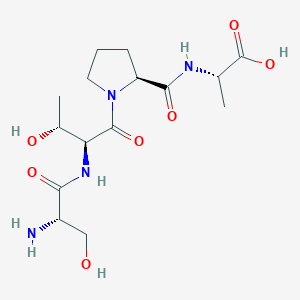
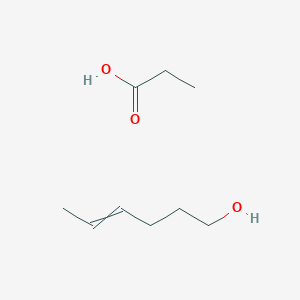
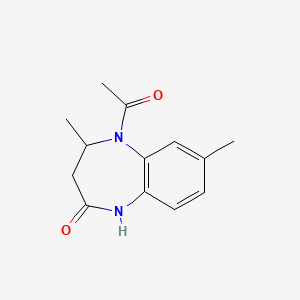
![4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14210916.png)
![3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14210919.png)
![ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate](/img/structure/B14210920.png)


![3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14210936.png)

